[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
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Overview
Description
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C12H17BFNO2 and a molecular weight of 237.08 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidin-1-ylmethyl group . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid typically involves the reaction of 4-(bromomethyl)benzene boronic acid with 3-fluoropiperidine in the presence of a base such as potassium carbonate in acetonitrile . The reaction mixture is stirred at ambient temperature for an extended period, followed by evaporation and purification steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products formed are biaryl or vinyl-aryl compounds.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid include:
Phenylboronic acid: Lacks the fluoro and piperidin-1-ylmethyl substituents, making it less specific in certain reactions.
4-Fluorophenylboronic acid: Contains the fluoro group but lacks the piperidin-1-ylmethyl group, affecting its reactivity and applications.
3-(Piperidin-1-ylmethyl)phenylboronic acid: Contains the piperidin-1-ylmethyl group but lacks the fluoro group, altering its chemical properties and uses.
Properties
IUPAC Name |
[4-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c14-12-5-4-11(13(16)17)8-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHBCMJZQKZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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